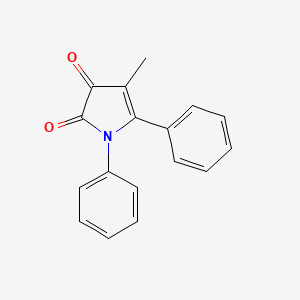
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate is an organic compound with a specific stereochemistry, characterized by the presence of a hydroxyl group and a methyl group on a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-hydroxy-3-methylpentanoate can be achieved through several methods. One common approach involves the asymmetric Michael reaction of aldehydes and nitroalkenes, followed by reduction and esterification steps . The reaction typically requires a chiral catalyst to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its specific stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-2-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets, often enzymes or receptors, where its stereochemistry plays a crucial role. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R)-2-hydroxy-3-methylpentanoate
- Methyl (2R,3R)-2-hydroxy-3-methylpentanoate
- Methyl (2S,3S)-2-hydroxy-3-methylpentanoate
Uniqueness
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it valuable in applications where chirality is a determining factor for efficacy and function.
Properties
CAS No. |
56577-29-8 |
|---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
methyl (2R,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
OQXGUAUSWWFHOM-NTSWFWBYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)OC)O |
Canonical SMILES |
CCC(C)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



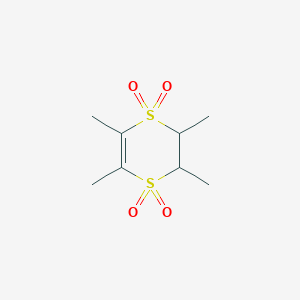

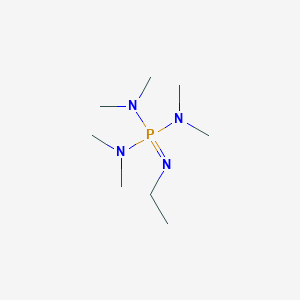

![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
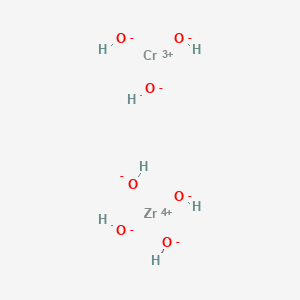
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
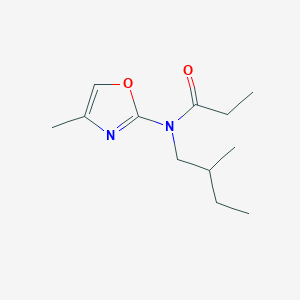


![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
